
Carsatrin Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carsatrin succinate: is a purinylpiperazine derivative used primarily as a cardiotonic and antiarrhythmic agent . It acts as a positive inotropic agent, increasing twitch tension and prolonging the action potential duration of ventricular muscle . Unlike other similar compounds, it does not affect the sodium-potassium ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of carsatrin succinate involves the reaction of a purinylpiperazine derivative with succinic acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the succinate salt .
Industrial Production Methods: : In industrial settings, this compound is produced through a multi-step process that includes the purification of the purinylpiperazine derivative, followed by its reaction with succinic acid . The final product is then crystallized and purified to achieve the desired purity and quality standards .
Chemical Reactions Analysis
Types of Reactions: : Carsatrin succinate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Carsatrin succinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the effects of purinylpiperazine derivatives on chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Carsatrin succinate exerts its effects by increasing twitch tension and prolonging the action potential duration of ventricular muscle . It achieves this without affecting the sodium-potassium ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments . The positive inotropic effect of this compound can be prevented by tetrodotoxin but not by adrenergic antagonists such as timolol, yohimbine, or prazosin .
Comparison with Similar Compounds
Similar Compounds
Metoprolol succinate: A beta-1 adrenergic receptor antagonist used in treating hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Atenolol: A selective beta-1 blocker used in managing hypertension and angina.
Uniqueness: : Carsatrin succinate is unique in its ability to increase twitch tension and prolong action potential duration without affecting other cardiac enzymes and pathways . This makes it a valuable compound in cardiotonic and antiarrhythmic research .
Properties
CAS No. |
132199-13-4 |
|---|---|
Molecular Formula |
C29H32F2N6O5S |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol;butanedioic acid |
InChI |
InChI=1S/C25H26F2N6OS.C4H6O4/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25;5-3(6)1-2-4(7)8/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
HITUQCDKZKCYIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O |
Synonyms |
(6-(1-(1-bis(4-fluorophenyl)methyl)piperazin-4-yl)-2-hydroxy-3-propanylthio)purine 4-(bis(4-fluorophenyl)methyl)-alpha-((9H-purin-6-ylthio)methyl)-1-piperazineethanol carsatrin RWJ 24517 RWJ-24517 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


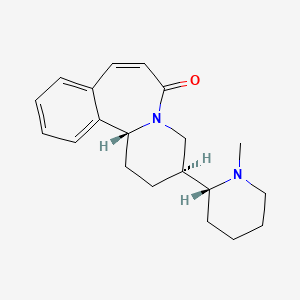
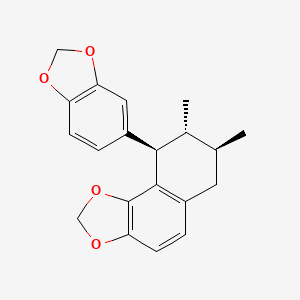
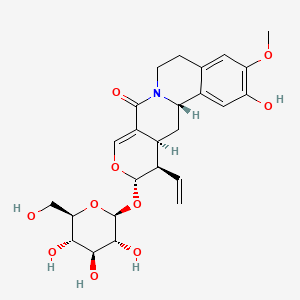


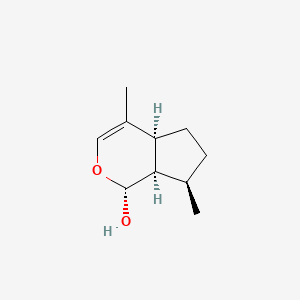
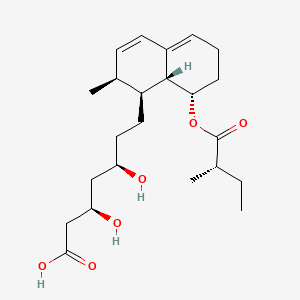
![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)
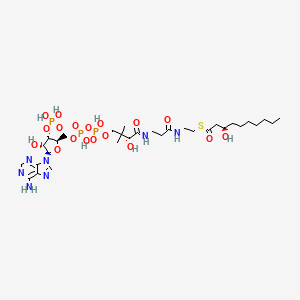

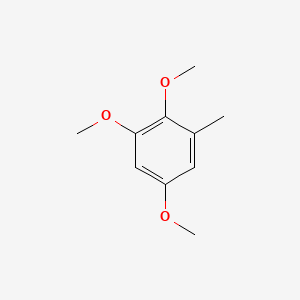

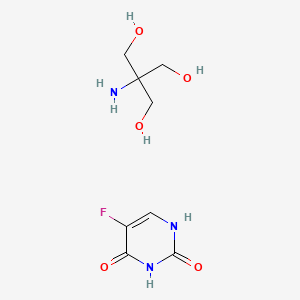
![(9S,11S,12S)-9-(3-methylbutyl)-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19)-triene](/img/structure/B1219047.png)
